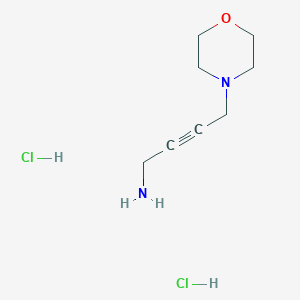

(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride

Übersicht

Beschreibung

(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride is a compound with the molecular formula C8H16Cl2N2O and a molecular weight of 227.13 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride typically involves the reaction of morpholine with propargyl bromide, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is part of a broader class of Mannich bases, which have been extensively studied for their biological activities. Mannich bases are known for their anticancer, antibacterial, antifungal, and antiviral properties. The introduction of the morpholine ring enhances the compound's interaction with biological targets, potentially improving its efficacy as a therapeutic agent.

Anticancer Activity

Research has shown that Mannich bases exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds derived from morpholine structures have demonstrated significant activity against human colon cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the morpholine moiety can enhance anticancer potency .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have indicated that certain Mannich bases possess activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial treatments .

Drug Design and Development

The unique structure of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride allows for modifications that can enhance drug delivery properties. The incorporation of polar functional groups through aminomethylation can improve solubility and bioavailability, making it a candidate for further drug development .

Structure Modification

The ability to modify the morpholine ring and the alkyne moiety opens avenues for synthesizing derivatives with improved pharmacological profiles. For example, variations in the substituents on the morpholine ring can lead to changes in receptor binding affinity and selectivity .

Targeting Specific Pathways

Research indicates that derivatives of this compound may inhibit specific biological pathways involved in cancer progression or bacterial resistance mechanisms. This specificity is crucial for developing targeted therapies that minimize side effects associated with conventional treatments .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various Mannich bases, including those derived from morpholine structures, against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds with a morpholine moiety exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy .

Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives of this compound were tested against both bacterial strains and fungal pathogens. The findings revealed promising results with several derivatives showing inhibition zones comparable to existing antibiotics .

Wirkmechanismus

The mechanism of action of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- (4-Morpholin-4-ylbut-2-yn-1-yl)amine hydrochloride

- (4-Morpholin-4-ylbut-2-yn-1-yl)amine sulfate

Comparison: (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of two chloride ions can also affect its interactions with other molecules and its overall chemical behavior.

Biologische Aktivität

Overview

(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride, with the molecular formula C8H16Cl2N2O and a molecular weight of 227.13 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence cellular pathways. The compound has been noted for its potential in drug development due to its unique structural properties that allow it to bind effectively to biological macromolecules.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives containing morpholine rings have demonstrated notable effects against Mycobacterium tuberculosis, suggesting a potential application in treating resistant strains of this pathogen .

Antitumor Activity

Studies have explored the antitumor potential of morpholine-containing compounds. For example, some derivatives have been shown to inhibit key enzymes involved in the de novo purine biosynthesis pathway, leading to cytotoxic effects on tumor cells . The inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) has been particularly highlighted, with compounds demonstrating potent activity against various cancer cell lines.

Case Studies

- Antimycobacterial Activity : A series of morpholine derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. Results showed significant reductions in relative light units (RLU), indicating effective inhibition of bacterial growth. Compounds 5d and 5c were identified as the most potent .

- Cytotoxicity in Cancer Models : In vitro studies revealed that certain analogues of this compound could potentiate the effects of ionizing radiation in cancer cells, enhancing their cytotoxicity significantly . This suggests a dual role where these compounds not only act as standalone agents but also enhance the efficacy of existing treatments.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant against M. tuberculosis | Potent against various cancer cell lines | Inhibition of GARFTase |

| 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides | Moderate | Moderate | Interference with bacterial metabolism |

| Dibenzo[b,d]thiophen derivatives | Low | High | DNA-PK inhibition |

Q & A

Q. What are the optimal synthetic routes for (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves coupling morpholine derivatives with alkynyl amines, followed by hydrochlorination. Key methods include:

- Dehydrochlorination : Morpholine reacts with chloroacetyl derivatives under basic conditions to form intermediates, followed by alkyne functionalization .

- Mannich Reactions : Utilized for introducing amine groups via formaldehyde and amine components, as seen in structurally similar compounds .

- Hydrochlorination : Final dihydrochloride formation requires careful pH control (e.g., HCl gas in anhydrous ethanol) to avoid over-protonation.

Critical Factors : Temperature (25–60°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of morpholine/alkyne precursors significantly impact yield. Parallel optimization using Design of Experiments (DoE) is recommended.

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Advanced Research Question

X-ray crystallography provides definitive bond lengths, angles, and protonation states. Key steps:

- Data Collection : Use single crystals grown via slow evaporation (e.g., methanol/water mixtures).

- Structure Solution : Employ SHELX suite (SHELXD for phase determination, SHELXL for refinement) to handle heavy atoms (Cl⁻) and hydrogen bonding networks .

- Validation : Compare experimental data with computational models (DFT) to confirm morpholine puckering and alkyne linearity .

Challenges : Crystal twinning or disorder in the alkyne moiety may require iterative refinement in WinGX .

Q. What analytical methods ensure purity and stoichiometric consistency of the dihydrochloride salt?

Basic Research Question

- HPLC : Reverse-phase C18 columns with ion-pairing agents (e.g., TFA) to separate unreacted morpholine or alkyne precursors.

- NMR : ¹H/¹³C NMR confirms protonation states (e.g., NH₂⁺ vs. NH₃⁺) and salt stoichiometry. D₂O exchange resolves labile protons .

- Elemental Analysis : Verify Cl⁻ content (theoretical ~20.1% for dihydrochloride) to detect under/over-salting .

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

Advanced Research Question

- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Diastereomeric Salt Formation : Co-crystallize with chiral acids (e.g., S-(+)-mandelic acid) in EtOAc, followed by HCl liberation .

- Circular Dichroism (CD) : Monitor optical activity post-resolution to confirm enantiopurity (>99% ee).

Q. What computational methods predict the conformational flexibility of the morpholine ring?

Advanced Research Question

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring distortion (e.g., chair vs. boat) using Gaussian or ORCA software .

- MD Simulations : Simulate solvent effects (explicit water) on ring dynamics; compare with X-ray data to validate force fields.

Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

Basic Research Question

- pH Stability : The dihydrochloride salt is stable at pH 2–4 (simulating gastric conditions) but hydrolyzes above pH 7, releasing free amine. Buffered solutions (PBS, pH 7.4) require refrigeration .

- Thermal Degradation : TGA/DSC reveals decomposition >150°C. Store at -20°C in desiccated form for long-term stability .

Q. What biological targets are hypothesized for this compound, and how are structure-activity relationships (SAR) explored?

Advanced Research Question

- Target Screening : Assay against kinases (e.g., LSD1) due to morpholine’s electron-rich nature. Use fluorescence polarization for binding affinity .

- SAR Strategies : Modify alkyne length or substitute morpholine with piperazine to alter lipophilicity (logP) and potency .

Q. How are redox properties and reaction mechanisms characterized for this compound?

Advanced Research Question

- Cyclic Voltammetry : Identify oxidation peaks (e.g., alkyne → ketone at +1.2 V vs. Ag/AgCl) in acetonitrile .

- Mechanistic Probes : Use isotopic labeling (²H/¹³C) to trace intermediates in coupling reactions .

Q. What software tools are critical for analyzing crystallographic data and generating publication-quality figures?

Basic Research Question

- WinGX : Integrates SHELX output for refinement and generates CIF files .

- ORTEP : Visualizes anisotropic displacement ellipsoids; ray-traced images enhance clarity for publications .

Q. How can contradictory data in synthetic yields or biological activity be systematically addressed?

Advanced Research Question

Eigenschaften

IUPAC Name |

4-morpholin-4-ylbut-2-yn-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.2ClH/c9-3-1-2-4-10-5-7-11-8-6-10;;/h3-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPZRLAXENJPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.